The Definitive Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5): Physicochemical Properties and Advanced Characterization for Scientific Applications
The Definitive Guide to 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5): Physicochemical Properties and Advanced Characterization for Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,9,12,15-Pentaoxapentacosan-1-ol, a nonionic surfactant commonly known in the scientific community as Pentaethylene Glycol Monodecyl Ether or C10E5, represents a class of amphiphilic molecules critical to advancements in pharmacology, materials science, and biochemistry. Its unique structure, consisting of a hydrophilic pentaethylene glycol head and a lipophilic decyl tail, imparts valuable properties for emulsification, solubilization, and the formation of structured micellar systems. This guide provides an in-depth exploration of the core physicochemical properties of C10E5, supported by experimental data and established analytical protocols. The causality behind its molecular behavior and the methodologies for its precise characterization are detailed to empower researchers in harnessing its full potential.
Molecular Identity and Structure
The efficacy of C10E5 as a surfactant is fundamentally derived from its amphiphilic molecular architecture. The molecule consists of a ten-carbon alkyl chain (decyl group), which constitutes the hydrophobic (lipophilic) tail, covalently bonded to a chain of five repeating ethylene oxide units, terminated with a hydroxyl group, which forms the hydrophilic head. This dual nature allows C10E5 to partition at interfaces between immiscible phases, such as oil and water, reducing interfacial tension.
The systematic IUPAC name for this compound is 2-[2-[2-[2-(2-decyloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol. It is identified by the CAS Registry Number 23244-49-7 .
Below is a diagram illustrating the molecular structure of C10E5, highlighting its distinct hydrophilic and lipophilic domains.
Caption: Molecular structure of 3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5).
Core Physicochemical Properties
The functional characteristics of C10E5 are defined by a set of key physicochemical parameters. These properties dictate its behavior in solution and its suitability for various applications, from stabilizing emulsions to solubilizing membrane proteins.
| Property | Value | Source(s) |
| CAS Number | 23244-49-7 | [1][2][3] |
| Molecular Formula | C₂₀H₄₂O₆ | [1] |
| Molecular Weight | 378.54 g/mol | [1][4] |
| Appearance | Colourless liquid | [3] |
| Density (at 20°C) | 0.973 g/mL | [1][2] |
| Boiling Point (at 760 mmHg) | 460.9 °C | [3] |
| Flash Point | 232.6 °C | [3] |
| Refractive Index (n20/D) | 1.453 | [1][2][3] |
| Storage Temperature | Recommended at -15°C | [1][2][3] |
| Critical Micelle Conc. (CMC) | Temperature-dependent (see Section 3.1) | [5] |
| Hydrophile-Lipophile Balance (HLB) | 12.4 (Calculated) | [6] |
| Topological Polar Surface Area (TPSA) | 66.38 Ų | [3][7] |
| LogP (Computed) | 3.20 | [3][7] |
In-Depth Analysis of Surfactant Properties
Micellization and Critical Micelle Concentration (CMC)
A defining characteristic of any surfactant is its ability to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).[8] Below the CMC, C10E5 molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules aggregate to form spherical or cylindrical structures where the hydrophobic decyl tails are sequestered from the aqueous environment in the core, and the hydrophilic ethylene glycol heads form a shell at the micelle-water interface. This phenomenon is crucial for the solubilization of hydrophobic substances within the micellar core.
The CMC is not a fixed value; it is influenced by factors such as temperature and the presence of electrolytes. For C10E5, the CMC exhibits a characteristic U-shaped dependence on temperature, with a minimum CMC value observed at a specific temperature. This behavior is a hallmark of nonionic poly(ethylene oxide) surfactants and is attributed to the temperature-dependent hydration of the ethylene oxide chains. At lower temperatures, increased hydration of the hydrophilic head group favors the monomeric state, thus increasing the CMC. As the temperature rises, the hydrogen bonds between water and the ether oxygens weaken, leading to dehydration of the head group, which promotes micellization and lowers the CMC. Further increases in temperature can lead to an increase in the CMC again. A graphical representation of this relationship for C10E5 has been established in the literature.[5]
Hydrophile-Lipophile Balance (HLB)
The Hydrophile-Lipophile Balance (HLB) is a semi-empirical scale used to predict the behavior of a surfactant.[6][9] For non-ionic surfactants like C10E5, Griffin's method is a widely accepted approach for calculating the HLB value:[6]
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion (the pentaethylene glycol head).
-
M is the total molecular mass of the molecule.
For C10E5:
-
The hydrophilic portion is -(OCH₂CH₂)₅OH. The mass is (5 * 44.05) + 17.01 = 237.26 g/mol .
-
The total molecular weight is 378.54 g/mol .
Therefore, the calculated HLB for C10E5 is: HLB = 20 * (237.26 / 378.54) ≈ 12.5
An HLB value in the range of 8 to 16 is indicative of an oil-in-water (O/W) emulsifier, which aligns with the primary function of C10E5.[6] This value confirms its utility in creating stable dispersions of oil-based substances in aqueous systems, a critical requirement in many pharmaceutical formulations.
Experimental Methodologies for Characterization
The precise determination of the physicochemical properties of C10E5 requires robust and validated analytical techniques. The choice of methodology is critical for ensuring data accuracy and reproducibility, which are paramount in research and development settings.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a nonionic surfactant like C10E5.
Caption: A typical experimental workflow for the synthesis and characterization of C10E5.
Determination of Critical Micelle Concentration (CMC)
Principle: The CMC is determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tension is the most common property measured. Below the CMC, adding more surfactant causes a sharp decrease in the surface tension of the solution. Above the CMC, additional surfactant forms micelles, and the surface tension remains relatively constant.[8]
Protocol: Surface Tensiometry (Du Noüy Ring Method)
-
Preparation of Stock Solution: Prepare a concentrated stock solution of C10E5 in high-purity deionized water (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that is expected to bracket the CMC (e.g., from 0.01 mM to 5 mM).
-
Instrument Calibration: Calibrate a surface tensiometer using a standard of known surface tension, such as pure water (72.8 mN/m at 20°C). Ensure the platinum-iridium ring is meticulously cleaned (e.g., by flaming) before each measurement.
-
Measurement: For each dilution, measure the surface tension at a controlled temperature (e.g., 25°C). Allow the solution to equilibrate before taking a reading.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two distinct linear regions. The concentration at the intersection of these two lines is the CMC.
Determination of Purity and Polydispersity
Principle: Commercial nonionic surfactants are often a mixture of oligomers with varying ethylene oxide chain lengths. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and the distribution of these oligomers.[10][11]
Protocol: Gas Chromatography (GC-FID)
-
Sample Preparation: The hydroxyl group of C10E5 is often derivatized (e.g., silylation with BSTFA) to increase its volatility and thermal stability for GC analysis.
-
Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[11]
-
Injector: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Oven Program: A temperature ramp is used to separate the different ethylene oxide oligomers. A typical program might start at 100°C and ramp up to 300°C.
-
Detector: A Flame Ionization Detector (FID) is suitable for detecting hydrocarbon-containing molecules.
-
-
Analysis: Inject the derivatized sample. The resulting chromatogram will show a series of peaks, each corresponding to a C10En oligomer.
-
Interpretation: The area of each peak is proportional to the amount of that oligomer present. The purity can be calculated as the area of the main C10E5 peak relative to the total area of all peaks. The distribution of peaks provides information on the polydispersity of the sample.
Applications in Research and Development
The well-defined physicochemical properties of C10E5 make it a versatile tool for scientists:
-
Drug Delivery: Its ability to form micelles allows for the solubilization and encapsulation of poorly water-soluble drugs, enhancing their bioavailability.
-
Membrane Protein Biochemistry: C10E5 is used to gently extract and solubilize membrane proteins from lipid bilayers, preserving their native conformation and function for structural and functional studies.
-
Emulsion Formulation: In pharmaceuticals and cosmetics, it serves as a highly effective O/W emulsifier, creating stable and aesthetically pleasing creams and lotions.
-
Surface Chemistry: Researchers use C10E5 as a model nonionic surfactant to study fundamental processes of adsorption, micellization, and wetting.
Conclusion
3,6,9,12,15-Pentaoxapentacosan-1-ol (C10E5) is a nonionic surfactant with a well-characterized set of physicochemical properties that are highly advantageous for a range of scientific applications. A thorough understanding of its density, refractive index, CMC, and HLB value, coupled with robust analytical methodologies for its characterization, is essential for its effective and reproducible use in research and development. This guide provides the foundational knowledge and practical insights required for scientists to confidently integrate C10E5 into their experimental designs.
References
-
Pentaethylene glycol monododecyl ether. (n.d.). In chemeurope.com. Retrieved January 7, 2026, from [Link]
-
C10E5 CAS#: 23244-49-7. (n.d.). ChemWhat. Retrieved January 7, 2026, from [Link]
-
C10E5|23244-49-7. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
-
Pentaethylene glycol monododecyl ether. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
3,6,9,12,15-Pentaoxaheptacosan-1-ol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Surface tension vs temperature curves of C10E5. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Surface density at cmc vs temperature curves. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. (2012). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Universal method for the determination of nonionic surfactant content in the presence of protein. (2007). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]
-
Critical micelle concentration. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Titration of nonionic surfactants. (n.d.). SI Analytics. Retrieved January 7, 2026, from [Link]
-
Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins. (2023). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Characteristics of nonionic surfactants calculated from the model. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Hydrophilic–lipophilic balance. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Hydrophile-Lipophile Balance (HLB). (2016, May 28). YouTube. Retrieved January 7, 2026, from [Link]
-
Hydrophilic-lipophilic balance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]
-
Hydrophile-lipophile balance system - Surfactants. (n.d.). Pharmacy 180. Retrieved January 7, 2026, from [Link]
-
Critical Micelle Concentration and the Transition Point for Micellar Size Distribution. (n.d.). Penn State. Retrieved January 7, 2026, from [Link]
-
Surfactants - surface active agents. (n.d.). PCC Group. Retrieved January 7, 2026, from [Link]
-
Surfactant Properties of Alkylbenzyldimethylammonium Chloride Oilfield Corrosion Inhibitors. (2013). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Surfactant Synergistic Effect and Interfacial Properties of Microemulsions. (2024). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. C10E5 | 23244-49-7 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 五聚乙二醇单癸醚 - C10E5, 五聚(5)乙二醇癸醚 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 10. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]
